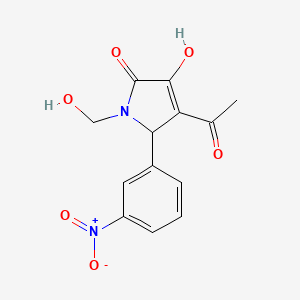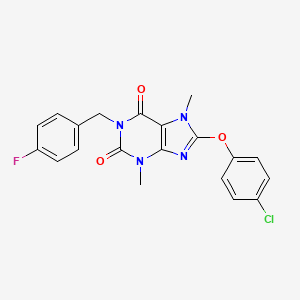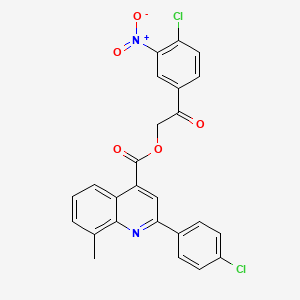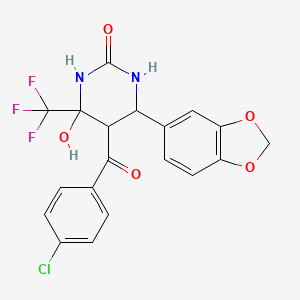
(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Its chemical structure consists of a pyrrolidine-2,3-dione core with a 3-nitrophenyl group and a hydroxymethyl side chain. The (4Z)-4-(1-hydroxyethylidene) part refers to the double bond configuration.
- Warfarin interferes with the vitamin K-dependent clotting cascade by inhibiting the enzyme vitamin K epoxide reductase (VKORC1).
Warfarin: is an anticoagulant medication widely used to prevent blood clot formation. It was initially developed as a rat poison in the 1940s but later found clinical utility.
準備方法
Synthetic Routes: Warfarin can be synthesized through several routes, including the of 4-hydroxycoumarin with 3-nitrobenzaldehyde.
Industrial Production: Industrial-scale production involves the condensation of 4-hydroxycoumarin with 3-nitrobenzaldehyde using acid catalysts. The reaction occurs under reflux conditions.
化学反応の分析
Reactions: Warfarin undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The reduced form (aminowarfarin) is pharmacologically active.
科学的研究の応用
Clinical Medicine: Warfarin is crucial for preventing thrombosis in conditions like atrial fibrillation, deep vein thrombosis, and pulmonary embolism.
Research Tools: It serves as a research tool to study coagulation pathways and drug interactions.
Rodent Models: Warfarin is still used in rodent studies due to its anticoagulant properties.
作用機序
- Warfarin inhibits VKORC1, which reduces vitamin K epoxide to its active form. This impairs the synthesis of clotting factors II, VII, IX, and X.
- The compound indirectly affects the γ-carboxylation of clotting factors, rendering them inactive.
類似化合物との比較
Dicoumarol: Structurally similar to warfarin, dicoumarol was the first compound discovered to have anticoagulant properties.
Acenocoumarol: Another derivative used clinically.
Phenprocoumon: Similar in action but with a longer half-life.
特性
分子式 |
C13H12N2O6 |
|---|---|
分子量 |
292.24 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H12N2O6/c1-7(17)10-11(14(6-16)13(19)12(10)18)8-3-2-4-9(5-8)15(20)21/h2-5,11,16,18H,6H2,1H3 |
InChIキー |
VMIBBQIGHBTZDM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11620642.png)

![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11620657.png)
![methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11620659.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11620678.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-methylbenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11620682.png)
![N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11620699.png)
![9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620705.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11620726.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620733.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11620747.png)


